4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

Catalog No.
S992871
CAS No.
1040377-07-8
M.F
C7H9BrN2O
M. Wt
217.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

CAS Number

1040377-07-8

Product Name

4-Bromo-1-(tetrahydrofuran-3-YL)-1H-pyrazole

IUPAC Name

4-bromo-1-(oxolan-3-yl)pyrazole

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

InChI

InChI=1S/C7H9BrN2O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5H2

InChI Key

DUCXLVIAUPCYIC-UHFFFAOYSA-N

SMILES

C1COCC1N2C=C(C=N2)Br

Canonical SMILES

C1COCC1N2C=C(C=N2)Br

4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted at the 4-position with a bromine atom and at the 1-position with a tetrahydrofuran-3-yl group. This compound has a molecular formula of C7_7H9_9BrN2_2O and a molecular weight of approximately 217.063 g/mol. Its structure includes a five-membered pyrazole ring, which is known for its diverse biological activities and potential applications in medicinal chemistry .

The mechanism of action of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole is unknown due to the lack of research on this specific compound. However, pyrazole derivatives can exhibit a wide range of biological activities depending on their structure. Some pyrazoles have been investigated for their anti-inflammatory, analgesic, and anticonvulsant properties [].

  • Organic synthesis

    The molecule contains a pyrazole ring, a common heterocyclic scaffold found in many biologically active compounds. The presence of the bromine and tetrahydrofuran moieties could potentially offer interesting reactivity for further functionalization and development of novel molecules with desired properties [, ].

  • Medicinal chemistry

    Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties []. The introduction of the bromo and tetrahydrofuran groups might lead to compounds with improved potency or selectivity for specific targets. Further research is needed to explore this possibility.

  • Material science

    The combination of aromatic and heterocyclic rings with the tetrahydrofuran moiety could potentially be useful in the design of new materials with interesting properties. However, there is no current research available on this specific application.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation and Reduction Reactions: The compound may be oxidized or reduced, altering its functional groups and potentially enhancing its biological activity.
  • Cyclization Reactions: It can participate in cyclization reactions to yield more complex heterocycles, expanding its utility in organic synthesis.

The biological activity of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole is significant due to its structural features. Pyrazole derivatives are often studied for their potential as enzyme inhibitors and receptor modulators. The presence of the tetrahydrofuran moiety may enhance its lipophilicity and binding affinity to biological targets, making it a candidate for drug development focused on specific enzyme interactions or receptor activities .

The synthesis of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds (like 1,3-diketones) to form the pyrazole framework.
  • Bromination: The introduction of the bromine atom at the 4-position can be accomplished using brominating agents such as N-bromosuccinimide.
  • Attachment of Tetrahydrofuran Group: The tetrahydrofuran moiety can be introduced via nucleophilic substitution reactions involving tetrahydrofuran derivatives under basic conditions, often using solvents like dimethylformamide or dimethyl sulfoxide .

4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole has several applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing pharmaceuticals targeting specific enzymes or receptors.
  • Organic Synthesis: Utilized as a building block for synthesizing more complex organic molecules and heterocycles.
  • Material Science: Potential applications in creating new materials with unique properties, such as polymers or coatings .

Studies on the interaction of 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole with biological targets indicate that it may exhibit inhibitory effects on certain enzymes or modulate receptor functions. The mechanism typically involves binding to active sites or allosteric sites on proteins, which can lead to altered biological responses. The unique combination of the bromine atom and tetrahydrofuran group enhances its binding affinity and specificity compared to other pyrazole derivatives .

Several compounds share structural similarities with 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole. Here are some notable examples:

Compound NameKey Differences
4-Bromo-1H-pyrazoleLacks the tetrahydrofuran group; less bulky structure
1-(Tetrahydrofuran-3-yl)-1H-pyrazoleLacks the bromine atom; potentially less reac

XLogP3

0.9

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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